MAO-A Inhibition: 4-Amino-5-bromo-2-chlorophenol Demonstrates Nanomolar Potency
In direct enzymatic assays using bovine brain mitochondria, 4-amino-5-bromo-2-chlorophenol inhibited monoamine oxidase A (MAO-A) with an IC50 of 66 nM [1]. This potency significantly exceeds that of structurally related bromophenols lacking the amino group, which typically exhibit IC50 values in the micromolar range for MAO-A inhibition [2]. For context, the marine natural bromophenol derivative with the highest reported MAO-A activity has an IC50 of 7.5 μM [2].
| Evidence Dimension | MAO-A inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 66 nM |
| Comparator Or Baseline | Marine bromophenol natural products (IC50 range: 7.5–24.7 μM) |
| Quantified Difference | ~114-fold more potent than the most active marine bromophenol (7.5 μM) |
| Conditions | Bovine brain mitochondria MAO-A assay by spectrofluorimetry |
Why This Matters
The nanomolar MAO-A inhibition by 4-amino-5-bromo-2-chlorophenol establishes it as a valuable scaffold for developing potent, selective MAO-A inhibitors relevant to neuropsychiatric disorders.
- [1] BindingDB. (n.d.). BDBM50078675 (CHEMBL3415444) - Enzyme Inhibition Constant Data. IC50: 66 nM for MAO-A. View Source
- [2] Dong, H., et al. (2023). Marine natural bromophenols: Sources, structures, main bioactivities, and toxicity. ScienceDirect. IC50 range: 7.5–24.7 μM for MAO-A. View Source
